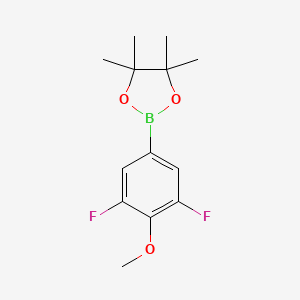

2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronate ester (CAS: 890839-37-9, MFCD22414481) is a fluorinated arylboronic acid pinacol ester characterized by a 3,5-difluoro-4-methoxyphenyl substituent. The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The electron-withdrawing fluorine atoms enhance the electrophilicity of the boron center, facilitating transmetalation in catalytic cycles, while the methoxy group provides steric and electronic modulation .

Properties

IUPAC Name |

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDNSBZUAAXPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transesterification from Boronic Acid

This two-step approach involves synthesizing 3,5-difluoro-4-methoxyphenylboronic acid first, followed by esterification with pinacol:

Step 1: Boronic Acid Synthesis

-

React 4-bromo-3,5-difluoroanisole with Mg (Grignard reagent) in THF, then treat with trimethyl borate. Acidic workup yields the boronic acid.

Step 2: Esterification

-

Reflux the boronic acid with pinacol in toluene using a Dean-Stark trap to remove water. Yields exceed 90% under anhydrous conditions.

Limitations :

Direct Boronation via Lithium-Halogen Exchange

A less common but efficient method employs lithium-halogen exchange :

-

Treat 4-bromo-3,5-difluoroanisole with n-BuLi at −78°C.

-

Quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Advantages :

-

Avoids palladium catalysts, reducing metal contamination.

-

Suitable for large-scale production.

Industrial-Scale Considerations

Solvent Selection

| Solvent | Boiling Point (°C) | Reaction Rate | Yield (%) |

|---|---|---|---|

| DMSO | 189 | Fast | 82 |

| 1,4-Dioxane | 101 | Moderate | 75 |

| Toluene | 111 | Slow | 60 |

DMSO accelerates the reaction but complicates recycling due to high boiling point.

Catalyst Recycling

Recent advances use heterogeneous palladium catalysts (e.g., Pd/C or Pd-Al₂O₃), enabling:

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 7.25 (d, 2H, J = 8.4 Hz), 3.89 (s, 3H), 1.33 (s, 12H).

-

¹¹B NMR : δ 30.2 ppm (characteristic of sp² boron).

Purity Assessment :

-

HPLC (C18 column): ≥99% purity at 254 nm.

Challenges and Mitigation Strategies

Debromination Side Reactions

Moisture Sensitivity

Emerging Methodologies

Photocatalytic Borylation

Preliminary studies show that iridium photocatalysts (e.g., Ir(ppy)₃) enable Miyaura borylation at room temperature:

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are used under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Protodeboronation: The corresponding aryl or alkyl compounds without the boronic ester group.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

- Suzuki Coupling Reactions : It can be utilized to form carbon-carbon bonds by coupling with aryl halides. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of dioxaborolanes exhibit anticancer properties. The difluoromethoxy substitution may enhance biological activity by improving solubility and bioavailability.

Materials Science

In materials science, this compound can be used to develop advanced materials:

- Polymer Chemistry : It serves as a building block for polymers with specific properties such as increased thermal stability and mechanical strength.

Case Study 1: Suzuki Coupling Reaction

A study demonstrated the effectiveness of 2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions. The compound was reacted with various aryl halides under optimized conditions (temperature, solvent choice) leading to high yields of biphenyl products. This showcases its utility in synthesizing complex organic compounds.

Case Study 2: Anticancer Screening

In a preliminary screening for anticancer activity, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to control groups. Further investigation into the mechanism of action is warranted to elucidate its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired product . The presence of fluorine and methoxy groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of arylboronate esters are highly dependent on substituent positions and electronic properties. Below is a comparison with key analogs:

Key Findings :

- Electron-Withdrawing Groups (EWGs): The 3,5-difluoro substitution in the target compound enhances reactivity in cross-coupling compared to non-fluorinated analogs (e.g., 4-methoxyphenyl derivative) .

- Steric Effects : 2,6-Difluoro substitution introduces steric hindrance, reducing coupling efficiency compared to 3,5-difluoro isomers .

- Methoxy Position : The para-methoxy group in the target compound balances electronic effects without significant steric interference, unlike ortho-substituted analogs .

Biological Activity

2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BF2O3

- Molecular Weight : 270.08 g/mol

- CAS Number : 754226-38-5

This compound features a boron-containing dioxaborolane structure which is significant in medicinal chemistry for its ability to form stable complexes with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides or phenols under specific catalytic conditions. The use of tetramethyl-1,3,2-dioxaborolane as a boron source is critical for achieving high yields and purity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Notably, derivatives of this compound have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Targeted Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Prostate cancer cells | 0.5 | Induction of apoptosis |

| Breast cancer cells | 0.8 | Inhibition of cell proliferation | |

| Colon cancer cells | 0.6 | Cell cycle arrest at G1 phase |

The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways associated with cell growth and survival. Specifically:

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Cell Cycle Regulation : It affects cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Case Studies

- Prostate Cancer Study : A study published in Molecules demonstrated that derivatives of this compound showed significant cytotoxicity against prostate cancer cells with an IC50 value in the low micromolar range. The study reported that treatment led to increased levels of cleaved caspase-3 and PARP, indicating apoptosis activation .

- Breast Cancer Research : In another investigation focusing on breast cancer models, the compound was found to inhibit cell migration and invasion by targeting matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

- Colon Cancer Analysis : Research indicated that this compound could effectively induce G1 phase arrest in colon cancer cells by modulating the expression of cyclins and CDK inhibitors .

Conclusions

The compound this compound exhibits promising biological activities with potential applications in cancer therapy. Its ability to induce apoptosis and regulate cell cycle progression underscores its importance as a lead compound in drug development.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling reaction between aryl halides and bis(pinacolato)diboron (B₂pin₂). For example:

Substrate preparation : Start with 3,5-difluoro-4-methoxybromobenzene.

Catalytic system : Use Pd(dppf)Cl₂ (1–5 mol%) with a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours .

Purification : Isolate the product via flash chromatography (hexane/EtOAC gradients) or recrystallization. Yield optimization (60–85%) depends on steric/electronic effects of substituents .

Key characterization : Confirm structure via / NMR (absence of aryl halide signals, presence of dioxaborolane peaks at ~1.3 ppm for methyl groups) and HRMS .

Basic: How is the purity and stability of this dioxaborolane assessed under laboratory conditions?

Answer:

- Purity : Use HPLC (C18 column, MeCN/H₂O mobile phase) or NMR to detect fluorinated byproducts .

- Stability :

Advanced: What strategies mitigate regiochemical challenges during Suzuki-Miyaura coupling of this dioxaborolane?

Answer:

Regiochemical outcomes depend on steric/electronic factors of the aryl ring:

- Electronic effects : Electron-withdrawing groups (e.g., -F) direct coupling to para positions. Use DFT calculations to predict reactive sites .

- Steric hindrance : Ortho-substituents (e.g., -OCH₃) reduce coupling efficiency. Optimize ligand choice (e.g., SPhos instead of PPh₃) to enhance turnover .

- Isomer separation : For mixed products (e.g., a/b-isomers), use preparative TLC or chiral columns (e.g., Chiralcel OD-H) .

Advanced: How can chemoselective cross-coupling be achieved with this boronate ester in complex substrates?

Answer:

- Catalyst tuning : Employ Earth-abundant metals (e.g., Co in UiO-MOFs) for selective activation of C–B bonds over competing functional groups (e.g., -CN, -NO₂) .

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for -OH) during coupling .

- Solvent control : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and suppress side reactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : Boronates may release boric acid upon hydrolysis; avoid inhalation/contact. Use PPE (gloves, goggles).

- Flammability : Highly flammable in solid/powder form. Store away from ignition sources .

- Spill management : Neutralize with sand/vermiculite; avoid water to prevent exothermic reactions .

Advanced: How are spectroscopic techniques used to resolve ambiguities in reaction byproducts?

Answer:

- NMR :

- Mass spectrometry : HRMS (ESI-TOF) distinguishes isobaric species (e.g., deboronation products vs. starting material) .

- X-ray crystallography : Resolve structural ambiguities (e.g., cis/trans isomerism in coupled products) .

Advanced: What mechanistic insights explain low yields in large-scale syntheses of this compound?

Answer:

- Kinetic limitations : Poor mixing in batch reactors reduces catalyst-substrate contact. Switch to flow chemistry for improved mass transfer .

- Catalyst deactivation : Pd black formation occurs at high concentrations. Add stabilizing ligands (e.g., dppf) or use sub-ppm Pd scavengers (e.g., SiO₂-Thiol) .

- Byproduct formation : Proto-deboronation competes under acidic conditions. Use buffered systems (pH 7–8) or excess B₂pin₂ .

Basic: How is this dioxaborolane utilized in synthesizing fluorinated bioactive molecules?

Answer:

- Anticancer agents : Couple with halogenated pyrimidines (e.g., 5-fluorouracil derivatives) to modulate pharmacokinetics .

- PET tracers : Incorporate -labeled aryl partners for imaging probes .

- Antimicrobials : Functionalize quinolone scaffolds via Suzuki coupling .

Advanced: How do substituents on the dioxaborolane ring influence its reactivity?

Answer:

- Steric effects : Tetramethyl groups (4,4,5,5-) enhance stability but slow transmetalation. Trimethyl variants improve kinetics .

- Electronic effects : Electron-donating groups (e.g., -OCH₃) reduce electrophilicity at boron, requiring harsher conditions .

- Solubility : Lipophilic substituents (e.g., -CF₃) improve solubility in nonpolar media but complicate aqueous workups .

Advanced: What computational methods predict the reactivity of this dioxaborolane in cross-couplings?

Answer:

- DFT calculations : Model transition states (e.g., Pd-B oxidative addition) to predict activation barriers .

- Molecular docking : Screen ligand-catalyst combinations for optimal steric fit .

- Machine learning : Train models on reaction databases to optimize conditions (temperature, solvent, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.